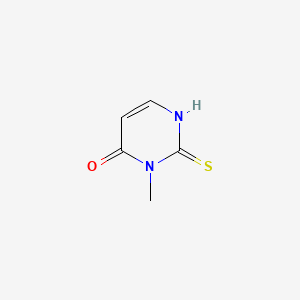

1H,3H-Pyrimidine-4-one-2-thione, 3-methyl-

Description

Contextualization of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

Pyrimidine, a heterocyclic aromatic organic compound, is a diazine featuring two nitrogen atoms at positions 1 and 3 of its six-membered ring. wikipedia.orgnih.gov This fundamental structure is a cornerstone of heterocyclic chemistry and is integral to numerous biological systems. researchgate.net Pyrimidine derivatives are classified as diazines, alongside their isomers pyrazine (B50134) (nitrogens at 1,4-positions) and pyridazine (B1198779) (nitrogens at 1,2-positions). wikipedia.orgresearchgate.net The pyrimidine ring system is famously a core component of the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental building blocks of nucleic acids, DNA and RNA. Beyond this vital biological role, the pyrimidine scaffold is present in a wide array of natural and synthetic molecules with significant pharmacological applications, including antiviral and anti-cancer agents. researchgate.netnih.gov The reactivity of the pyrimidine ring, characterized by its susceptibility to nucleophilic substitution at the 2-, 4-, and 6-positions, allows for extensive chemical modification, leading to a vast library of derivatives. wikipedia.org

Significance of Thio-substituted Pyrimidinones (B12756618) in Chemical Research

The introduction of a sulfur atom, typically as a thione (C=S) group, in place of an oxygen atom in a pyrimidinone scaffold gives rise to thio-substituted pyrimidinones, also known as thiopyrimidines. jetir.org This chemical modification significantly alters the electronic properties and reactivity of the molecule, opening new avenues for functionalization and enhancing its biological potential. jetir.orgresearchgate.net Thio-substituted pyrimidinones are a class of compounds that have garnered considerable interest from researchers due to their diverse and potent biological activities. jetir.org These derivatives have been extensively investigated for a wide range of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, antibacterial, and antifungal agents. nih.govjetir.orgresearchgate.net The presence of the thio group is often crucial for the observed biological activity and provides a reactive handle for further synthetic transformations to create novel and more potent drug candidates. jetir.orgnih.gov

Nomenclature and Structural Variants of Pyrimidine-4-one-2-thione Systems

The nomenclature of pyrimidine derivatives can be complex due to the existence of tautomeric forms. wikipedia.org The compound of focus, 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- , is systematically named according to IUPAC conventions. However, it is also commonly known by other names, such as 3-methyl-2-thiouracil . chem960.com The core structure is a pyrimidine ring that has a carbonyl group (an "one") at position 4 and a thione group at position 2. The "1H,3H-" designation indicates that the nitrogen atoms at positions 1 and 3 are saturated with hydrogen atoms, and the "3-methyl-" specifies a methyl group attached to the nitrogen at position 3.

Structural variants arise from the position of substituents on the pyrimidine ring. For example, moving the methyl group from the N-3 to the N-1 position would yield the isomer 1-methyl-2-thiouracil. Substitution on the carbon atoms, such as at position 5 or 6, leads to other derivatives like 5-methyl-2-thiouracil (B189611) or 6-methyl-2-thiouracil. nih.govresearchgate.net These positional isomers can exhibit distinct chemical and biological properties. Furthermore, the system can exist in different tautomeric forms, primarily the thione-thiol tautomerism, where the C=S group can isomerize to a C-SH (thiol) group, which significantly influences its reactivity. researchgate.net

Interactive Table: Nomenclature of Related Pyrimidine Derivatives

| Common Name | IUPAC Name | CAS Number |

| Pyrimidine | Pyrimidine | 289-95-2 |

| 3-Methyl-2-thiouracil | 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- | 576-28-3 |

| 6-Methyl-2-thiouracil | 6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | 56-04-2 |

| 5-Methyl-2-thiouracil | 2,3-dihydro-5-methyl-2-thioxopyrimidin-4(1H)-one | 636-24-8 |

| 2-Thiouracil (B1096) | 2-Thioxodihydropyrimidin-4(1H)-one | 141-90-2 |

Overview of Academic Research Trajectories for the Compound

Academic research on 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- and its close analogs has primarily followed two main trajectories: its use as a versatile synthetic intermediate and the exploration of its biological and pharmacological properties. As a building block, its reactive sites—the thioamide moiety, the ring nitrogens, and the C5-C6 double bond—allow for the construction of more complex heterocyclic systems. researchgate.net Researchers have utilized it as a scaffold to synthesize extensive libraries of novel compounds for high-throughput screening. mdpi.commdpi.com

The second major research focus is driven by the consistent discovery of potent biological activities within the thiopyrimidine class. jetir.org Investigations have demonstrated that derivatives of this scaffold exhibit significant anticancer activity against various cell lines, including breast, colon, and lung cancer. jetir.orgmdpi.commdpi.com Studies have also explored its potential as an antiviral, anti-inflammatory, and antimicrobial agent. nih.govresearchgate.net More recent research has even delved into the photophysical properties of related thionated pyrimidines, investigating their potential as photosensitizers for applications like photodynamic therapy. rsc.org

II. Synthesis and Characterization

Common Synthetic Pathways to the 3-Methyl- Derivative

The synthesis of pyrimidine-4-one-2-thione systems, including the 3-methyl derivative, is typically achieved through condensation reactions. A widely employed method is the reaction of a β-ketoester with a thiourea (B124793) derivative. For the synthesis of the core 2-thiouracil ring, this involves the condensation of ethyl acetoacetate (B1235776) with thiourea. wikipedia.org

To obtain the specific N-3 methylated compound, 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- , the synthetic strategy involves the cyclocondensation of an appropriate three-carbon precursor with 1-methylthiourea. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which facilitates the ring-closing dehydration and condensation steps, leading to the formation of the heterocyclic ring system.

Spectroscopic and Crystallographic Analysis

The structural elucidation of 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- and its analogs relies heavily on modern analytical techniques, including spectroscopic and crystallographic methods.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to identify the protons in the molecule. For the title compound, one would expect to see a signal for the methyl group protons, a signal for the vinyl proton at C6, and exchangeable signals for the N-H protons. mdpi.com ¹³C NMR spectroscopy provides information on the carbon skeleton, with characteristic shifts for the C=S (thioxo) carbon, the C=O (carbonyl) carbon, and the carbons of the pyrimidine ring. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectra are valuable for identifying key functional groups. Characteristic absorption bands include N-H stretching vibrations, C=O stretching, and the C=S thione stretching vibration. mdpi.com

Interactive Table: Typical Spectroscopic Data for Thiouracil Derivatives

| Spectroscopy Type | Functional Group | Typical Chemical Shift / Wavenumber | Reference |

| ¹H NMR | CH₃ (on Nitrogen) | δ ≈ 3.0 ppm | mdpi.com |

| ¹H NMR | NH (exchangeable) | δ ≈ 10.0-12.5 ppm | mdpi.com |

| ¹³C NMR | C=S (Thione) | δ ≈ 175-190 ppm | mdpi.commdpi.com |

| ¹³C NMR | C=O (Carbonyl) | δ ≈ 160-162 ppm | researchgate.netmdpi.com |

| IR Spectroscopy | N-H Stretch | υ ≈ 3200-3350 cm⁻¹ | mdpi.com |

| IR Spectroscopy | C=O Stretch | υ ≈ 1680-1690 cm⁻¹ | mdpi.com |

Crystallographic Analysis: Single-crystal X-ray diffraction provides precise information on the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov Studies on related compounds, such as 5-methyl-2-thiouracil, reveal a nearly planar ring structure. researchgate.net A key feature observed in the solid state is the formation of extensive hydrogen-bonding networks. In these structures, the N-H groups act as hydrogen bond donors, while the carbonyl oxygen and thione sulfur atoms act as acceptors, leading to the formation of dimers or extended planar sheets. researchgate.netnih.gov For instance, in 5-methyl-2-thiouracil, the molecules are connected by N—H⋯O and N—H⋯S hydrogen bonds. researchgate.net

III. Chemical Reactivity and Properties

Tautomerism and Isomeric Forms

A critical aspect of the chemistry of 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- is its ability to exist in different tautomeric forms. The predominant form is the keto-thione (or lactam-thiolactam) structure. However, it can theoretically exist in equilibrium with its thiol-enol tautomers.

The most significant equilibrium is the thione-thiol tautomerism , where the proton from the N1 position can migrate to the sulfur atom at the C2 position. This results in the formation of the aromatic 2-mercaptopyrimidin-4-ol isomer. Spectroscopic evidence, particularly from NMR studies on related 2-thiouracils, suggests that the compound overwhelmingly exists in the thione form in solution. researchgate.net This preference is crucial as the reactivity of the thione differs significantly from that of the thiol.

Key Chemical Reactions and Transformations

The chemical reactivity of 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- is dictated by the multiple functional groups present in the molecule.

S-Alkylation and S-Substitution: The sulfur atom of the thioamide group is a soft nucleophile and is readily alkylated. This reaction is one of the most common transformations for this class of compounds, used to introduce a variety of substituents at the 2-position. This S-functionalization is a key step in the synthesis of many biologically active derivatives. researchgate.net

N-Alkylation: The remaining N-H proton at the N1 position can also be substituted, typically under basic conditions, allowing for the introduction of a second substituent on the pyrimidine ring.

Reactions at the Ring: The pyrimidine ring itself can undergo reactions. For example, the C5 position can be halogenated, which then allows for further functionalization via cross-coupling reactions. The C5-C6 double bond can also undergo addition reactions under certain conditions. The synthesis of 2-thiouracil-5-sulfonamides demonstrates that electrophilic substitution, such as chlorosulfonation, can be achieved on the ring, providing a handle for creating new derivatives. mdpi.com

IV. Applications in Scientific Research

Role as a Building Block in Organic Synthesis

1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- and its parent compound, 2-thiouracil, are highly valuable building blocks in synthetic organic chemistry. Their utility stems from their defined and predictable reactivity, which allows for the strategic construction of more complex molecules. They serve as a foundational scaffold for creating fused heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, which have shown significant anticancer activity. mdpi.com The synthesis of these fused rings often involves initial modification at the C5 position followed by cyclization involving the thioamide group. The ability to selectively functionalize the sulfur, nitrogen, and carbon atoms of the ring makes this compound an ideal starting point for generating combinatorial libraries of molecules for drug discovery programs. nih.govmdpi.com

Investigations into its Biological Activity

The thio-substituted pyrimidinone core is a well-established pharmacophore, and numerous derivatives have been synthesized and evaluated for a broad spectrum of biological activities. While research may not always focus on the specific 3-methyl derivative, the general class of 2-thiouracils has shown significant promise.

Interactive Table: Investigated Biological Activities of Thio-Substituted Pyrimidinones

| Biological Activity | Target/Mechanism | Example Derivative Class | Reference |

| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis, CDK2A inhibition | Thiazolo[4,5-d]pyrimidines, Pyrazolo[3,4-d]pyrimidines, 2-Thiouracil-5-sulfonamides | jetir.orgnih.govmdpi.commdpi.com |

| Antiviral | Inhibition of viral replication (e.g., anti-HIV) | Chalcone-thiopyrimidine hybrids | jetir.orgresearchgate.net |

| Antibacterial/Antifungal | Disruption of microbial cell processes | Various substituted pyrimidines | nih.gov |

| Anti-inflammatory | General anti-inflammatory activity | Furochromone pyrimidine derivatives | researchgate.netresearchgate.net |

| Photosensitizing | Generation of singlet oxygen for photodynamic therapy | Thieno[3,4-d]pyrimidin-4(3H)-thione | rsc.org |

Anticancer Activity: This is the most widely studied application. Derivatives have demonstrated potent cytotoxic activity against numerous human cancer cell lines. mdpi.commdpi.com For example, certain thiazolo[4,5-d]pyrimidine (B1250722) derivatives synthesized from a 2-thiouracil precursor proved to be highly active in the National Cancer Institute's NCI-60 screening program. mdpi.com The mechanism of action can vary but often involves the induction of apoptosis (programmed cell death) or the inhibition of key enzymes like cyclin-dependent kinases (CDKs). nih.govmdpi.com

Antimicrobial and Antiviral Activity: The structural similarity of the pyrimidine ring to natural nucleobases allows these compounds to potentially interfere with viral and bacterial replication. nih.govmdpi.com Various derivatives have been reported to possess antibacterial, antifungal, and antiviral properties, including activity against HIV. jetir.orgresearchgate.net

Other Activities: Research has also pointed to anti-inflammatory, analgesic, anticonvulsant, and antihypertensive properties in different series of thio-substituted pyrimidinone derivatives. researchgate.net

Summary of Key Chemical Insights

1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- is a chemically significant heterocyclic compound. Its structure, defined by the pyrimidine core with key thione and carbonyl functional groups, gives rise to its characteristic properties. The compound's synthesis is well-established, typically involving the cyclocondensation of 1-methylthiourea. Its chemical behavior is dominated by the thione-thiol tautomerism, although it exists predominantly in the thione form, and the nucleophilicity of its sulfur atom, which is the primary site for synthetic modification. This reactivity makes it an exceptionally useful scaffold for building more complex, biologically active molecules. The extensive research into its derivatives has firmly established the thio-substituted pyrimidinone moiety as a privileged structure in medicinal chemistry.

Future Directions in the Study of this Compound

The future of research on 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- and related compounds remains promising. A key direction will be the continued design and synthesis of novel derivatives with improved potency and selectivity for specific biological targets, particularly in oncology. Structure-activity relationship (SAR) studies, aided by computational modeling, will be crucial in designing next-generation inhibitors. mdpi.com Furthermore, exploring novel applications based on its physical properties, such as its use in developing heavy-atom-free photosensitizers for photodynamic therapy, represents an exciting and innovative research avenue. rsc.org As synthetic methodologies advance, the use of this compound as a versatile building block will undoubtedly expand, leading to the discovery of new materials and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJMDWDBNHZINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CNC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206232 | |

| Record name | 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-28-3 | |

| Record name | 2,3-Dihydro-3-methyl-2-thioxo-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Derivatization Strategies for 1h,3h Pyrimidine 4 One 2 Thione, 3 Methyl

Precursor Synthesis and Reaction Pathways for the Core Structure

The foundational synthesis of the 6-methyl-2-thiouracil ring system, a close analog and often a direct precursor or product in related syntheses, typically involves the condensation of a β-ketoester with thiourea (B124793). A common and efficient pathway is the reaction of ethyl acetoacetate (B1235776) (ethyl 3-oxobutanoate) with thiourea in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695). chemicalbook.com The reaction mixture is heated, and upon neutralization, the desired product, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, precipitates with high yield. chemicalbook.com

An alternative route involves the condensation of ethyl acetoacetate with S-alkylated isothiouronium salts, such as S-methylisothiouronium hemisulfate, in ethanolic potassium hydroxide under reflux. asianpubs.org Another approach utilizes acetylketene, generated from the heating of 2,2-Dimethyl-4H-1,3-dioxin-4-one, which can react with thiourea derivatives to form the pyrimidine (B1678525) ring. researchgate.net These methods provide reliable access to the core pyrimidine-4-one-2-thione structure, which can then be N-methylated to yield the title compound or used in further derivatizations.

Total Synthesis Routes and Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient strategy for the total synthesis of thiouracil derivatives in a single step. The Biginelli reaction is a classic and widely employed MCR for synthesizing 3,4-dihydropyrimidin-2(1H)-(thi)ones. mdpi.comchemijournal.com This [3+2+1] cycloaddition typically involves the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and thiourea. mdpi.com This one-pot synthesis is valued for its atom economy and straightforward procedure. chemijournal.com

Variations of the Biginelli reaction and other MCRs, such as [3+3] cycloadditions, have expanded the scope of accessible pyrimidine structures. mdpi.com For instance, fluorinated coumarin–pyrimidine hybrids have been synthesized via microwave-assisted [3+3] cyclic condensation of chalconated coumarins with an acetamidine (B91507) hydrochloride derivative. mdpi.com These MCRs are instrumental in building complex molecular architectures from simple starting materials in a convergent and efficient manner.

Functionalization and Substitution Reactions on the Pyrimidine Ring

The 3-methyl-2-thiouracil scaffold is rich in reactive sites, allowing for extensive functionalization. The exocyclic sulfur atom, the nitrogen atoms, and the carbon atoms of the pyrimidine ring can all be targeted for modification, leading to a diverse range of derivatives.

The sulfur atom of the thiouracil ring is a soft nucleophile and readily undergoes S-alkylation. The reaction of 6-methyl-2-thiouracil with various alkylating agents such as dimethyl sulphate, diethyl sulphate, or benzyl (B1604629) chloride in the presence of a mild base like potassium carbonate yields the corresponding 2-(alkylthio)pyrimidin-4(3H)-one derivatives. asianpubs.org Another example involves the selective S-alkylation of 6-methyl-2-thiouracil with chloroacetyl chloride to produce 1-chloroacetyl-6-methyl-2-thiouracil, a key intermediate for further synthesis. iosrjournals.org

Table 1: S-Alkylation Reactions of 6-methyl-2-thiouracil

| Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|

| Dimethyl sulphate | K₂CO₃ / Grinding | 6-methyl-2-(methylthio)pyrimidin-4(3H)-one | asianpubs.org |

| Diethyl sulphate | K₂CO₃ / Ethanol | 6-methyl-2-(ethylthio)pyrimidin-4(3H)-one | asianpubs.org |

| Benzyl chloride | K₂CO₃ / PEG-600 | 6-methyl-2-(benzylthio)pyrimidin-4(3H)-one | asianpubs.org |

| Chloroacetyl chloride | K₂CO₃ / DMF | 1-Chloroacetyl-6-methyl-2-thiouracil | iosrjournals.org |

S-glycosylation represents a more complex modification, introducing a carbohydrate moiety onto the sulfur atom. General methods for S-glycosylation often involve the reaction of a glycosyl donor with a thiol acceptor. nih.gov For instance, protecting-group-free methods have been developed using glycosyl fluoride (B91410) donors and thiol acceptors in water, promoted by calcium hydroxide, to produce thioglycosides with high stereoselectivity. nih.gov While specific examples for 3-methyl-2-thiouracil are less common, these general strategies are applicable to its thiouracil core. nih.govwayne.edunsf.gov

The pyrimidine ring can be activated for nucleophilic substitution, typically by introducing a good leaving group. A key strategy involves the chlorination of the C4-carbonyl group using reagents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅). nih.gov The resulting 4-chloropyrimidine (B154816) derivative is highly reactive towards nucleophiles. nih.gov

These activated intermediates can react with various nucleophiles, such as amines and hydrazines. For example, chlorinated thiouracil derivatives react with p-aminoacetophenone or hydrazine (B178648) hydrate (B1144303) to yield substituted aniline (B41778) or hydrazinopyrimidine compounds, respectively. nih.gov In another instance, the chloro group of 1-chloroacetyl-6-methyl-2-thiouracil is readily substituted by hydrazine hydrate, forming a hydrazide derivative that serves as a precursor for Schiff bases. iosrjournals.org

The functional groups on the pyrimidine ring serve as handles for constructing fused heterocyclic systems. These reactions significantly expand the structural diversity of thiouracil-based compounds. For instance, S-alkylated derivatives can undergo intramolecular cyclization. The reaction of 6-methyl-2-thiouracil with chloroacetic acid and aromatic aldehydes can directly form 2-arylmethylenethiazolo[3,2-a]pyrimidines. tandfonline.com

Furthermore, hydrazino derivatives are versatile precursors for fused triazole rings. The 2-hydrazino analogue of 6-methyl-2-thiouracil can be cyclized with reagents like carbon disulphide to form s-triazolo[4,3-a]pyrimidine systems. tandfonline.com Reaction with acetic anhydride (B1165640) can also induce cyclization to yield triazolopyrimidine structures. nih.gov These cyclization strategies have led to the synthesis of novel ring systems, including dipyrimidino[2,1-b:1′,2′-c]thiazines. tandfonline.com

Table 2: Examples of Fused Systems from Thiouracil Derivatives

| Starting Material | Reagent(s) | Fused System | Reference |

|---|---|---|---|

| 6-methyl-2-thiouracil | Chloroacetic acid, aromatic aldehydes | Thiazolo[3,2-a]pyrimidine | tandfonline.com |

| Hydrazinopyrimidine derivative | Acetic anhydride | nih.govresearchgate.netprepchem.comTriazolo[4,3-c]pyrimidine | nih.gov |

| Hydrazinopyrimidine derivative | Glycine | Imidazopyrimidine | nih.gov |

| 2-Hydrazino-6-methyl-4-pyrimidone | Carbon disulphide | s-Triazolo[4,3-a]pyrimidine | tandfonline.com |

| 2-Hydrazino-6-methyl-4-pyrimidone | Chloroacetyl chloride | Pyrimido[2,1-c]-as-triazine | tandfonline.com |

Green Chemistry Principles in Synthesis of Thioxo Pyrimidines

In recent years, there has been a significant shift towards developing environmentally friendly synthetic protocols for pyrimidine derivatives. powertechjournal.com Green chemistry principles are applied to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.netpowertechjournal.com

Microwave-assisted synthesis has emerged as a powerful tool, offering faster reaction times, cleaner reaction profiles, and higher yields compared to conventional heating. eurekaselect.com This technology has been successfully applied to the one-pot synthesis of various pyrimidine scaffolds. eurekaselect.com Other green techniques include ultrasound-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts and solvents like water or polyethylene (B3416737) glycol (PEG). researchgate.net

For example, the S-alkylation of 6-methyl-2-thiouracil has been efficiently performed under solvent-free conditions by simply grinding the reactants or by using greener solvents like ethanol and PEG-600, sometimes in combination with microwave irradiation. asianpubs.org Similarly, a facile and green S-glycosylation method has been developed that proceeds in water, mimicking enzymatic synthesis. nih.gov These approaches not only make the synthesis of thioxo pyrimidines more sustainable but also often more cost-effective and efficient. researchgate.net

Optimizing the Synthesis of 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- for Enhanced Yield and Selectivity

The efficient synthesis of 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl-, a compound of significant interest in medicinal chemistry and materials science, is a key focus for researchers. Optimization of reaction conditions is crucial for maximizing product yield and ensuring high selectivity, which in turn reduces purification costs and environmental impact. This section delves into the detailed research findings on the optimization of synthetic methodologies for this specific pyrimidine derivative.

The primary route for the synthesis of 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl-, also known as 3-methyl-2-thiouracil, involves the cyclocondensation of a β-ketoester with N-methylthiourea. Key variables that have been systematically investigated to enhance the efficiency of this reaction include the choice of base, solvent, temperature, and reaction time.

One of the foundational methods for preparing related 2-thiouracil (B1096) derivatives involves the condensation of ethyl acetoacetate with thiourea in the presence of a base like sodium methoxide (B1231860) in methanol. This reaction, when heated, drives the cyclization to form the pyrimidine ring. orgsyn.org Building upon this, studies have explored various modifications to improve outcomes for N-substituted thiouracils.

A significant advancement in the synthesis of related 6-methyl-2-thiouracil, an isomer of the target compound, has demonstrated the critical role of the base and solvent system. In one study, the reaction of ethyl 3-oxobutanoate with thiourea using potassium hydroxide in ethanol at 80°C for 5 hours resulted in a high yield of 91%. chemicalbook.com This highlights the effectiveness of an alkaline ethanolic medium for this type of condensation.

Further investigations into the synthesis of 6-methylthiouracil derivatives have systematically explored the impact of different catalysts and solvents on the reaction yield. These studies are instrumental in understanding the parameters that could be extrapolated and optimized for the synthesis of the 3-methyl isomer.

A comprehensive study on the synthesis of 6-methylthiouracil and its derivatives from 2,2,6-trimethyl-4H-1,3-dioxin-4-one and thiourea provides valuable insights into catalyst and solvent effects. The research indicated that while the reaction proceeds without a catalyst, the yields are generally low. Toluene (B28343) was identified as the most suitable solvent. A screening of various catalysts revealed that Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(TFA)₃) was the most effective, leading to a significant increase in yield. The optimization of catalyst loading and reaction time was also explored, demonstrating that these factors are critical for maximizing product formation.

The following interactive data table summarizes the findings from a study on the optimization of reaction conditions for the synthesis of a closely related isomer, 6-methyl-2-thiouracil, which can inform the synthetic strategy for 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl-.

| Entry | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 1 | None | Toluene | 1 | 19 |

| 2 | None | Toluene | 2 | 24 |

| 3 | None | Toluene | 3 | 28 |

| 4 | None | Toluene | 4 | 35 |

| 5 | Pd(OAc)₂ | Toluene | 4 | 44 |

| 6 | Cu(OTf)₂ | Toluene | 4 | 48 |

| 7 | PdCl₂ | Toluene | 4 | 51 |

| 8 | Yb(OTf)₃ | Toluene | 1 | 49 |

| 9 | Yb(OTf)₃ | Toluene | 2 | 57 |

| 10 | Yb(OTf)₃ | Toluene | 3 | 71 |

| 11 | Yb(OTf)₃ | Toluene | 4 | 85 |

These findings underscore the importance of a systematic approach to reaction optimization. For the synthesis of 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl-, the selection of an appropriate catalyst, such as a Lewis acid, in a suitable non-polar solvent like toluene, is likely to be a key factor in achieving high yields and selectivity. Further research directly focused on the 3-methyl isomer is necessary to fine-tune these conditions and develop a truly optimized and efficient synthetic protocol.

Iii. Reactivity, Transformation Mechanisms, and Reaction Kinetics of 1h,3h Pyrimidine 4 One 2 Thione, 3 Methyl

Electrophilic and Nucleophilic Reactivity of the Thione Moiety

The thione (C=S) group is the primary site of many chemical transformations for 3-methyl-2-thiouracil. The sulfur atom possesses lone pairs of electrons and is considered a soft nucleophile, making it reactive towards soft electrophiles.

The nucleophilicity of the sulfur atom is a key aspect of its reactivity. The selenium analogues of thiourea-based drugs, such as 6-methyl-2-thiouracil (MTU), exhibit higher nucleophilic character, which suggests that the sulfur atom in the thione moiety is itself a significant nucleophilic center. ias.ac.in This nucleophilicity allows the sulfur atom to participate in coordination with various metal ions. Studies on 2-thiouracil (B1096) and its derivatives have shown that the ligand can coordinate to metal ions like copper(II) and palladium(II) through the exocyclic sulfur atom. mdpi.com

The reactivity of the thione group is intrinsically linked to the thione-thiol tautomeric equilibrium. The predominant thione form is less susceptible to spontaneous oxidation to its corresponding disulfide compared to the thiol tautomer. ias.ac.in However, under appropriate conditions, the sulfur atom readily undergoes S-alkylation reactions with electrophiles such as methyl iodide. nih.gov

Ring-Opening and Ring-Closure Reactions of the Pyrimidine (B1678525) Scaffold

The pyrimidine ring of 3-methyl-2-thiouracil demonstrates considerable stability, yet it can be synthesized through ring-closure reactions or cleaved under specific conditions.

Ring-Closure Reactions: The synthesis of the 6-methylthiouracil scaffold, a close analogue, can be achieved via a catalyzed ring-forming reaction. researchgate.net A proposed method involves the reaction of an acetylketene precursor, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, with thiourea (B124793) derivatives. researchgate.net This cycloaddition pathway highlights a key strategy for constructing the core pyrimidine structure. Optimization studies for this type of reaction have identified toluene (B28343) as a suitable solvent and Yb(TFA)₃ as an effective catalyst, significantly improving the reaction yield compared to uncatalyzed processes. researchgate.net

Ring-Opening Reactions: While the pyrimidine ring is generally stable, related pyrimidinone structures can undergo ring cleavage. researchgate.net For instance, acidic degradation has been noted as a reactivity pathway for certain 2,3-dihydropyrimidin-4(1Н)-one derivatives. researchgate.net Such reactions underscore that the integrity of the heterocyclic scaffold is not absolute and can be compromised, leading to ring-opened products, depending on the reaction conditions and the substituent patterns on the ring.

Tautomeric Equilibria and Isomerization Pathways (Thione-Thiol Tautomerism)

A fundamental characteristic of 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- is its existence in a tautomeric equilibrium between the thione and thiol forms. This equilibrium is critical as it influences the molecule's reactivity, stability, and biological function. ias.ac.in

The predominant and most stable form is the thione tautomer. ias.ac.innih.gov This has been confirmed by numerous computational and experimental studies. rsc.orgrsc.org Theoretical calculations using methods such as AM1, ab initio (3-21G* and 6-31G**), and Density Functional Theory (DFT) consistently predict the thione form to be energetically more favorable than the corresponding thiol isomers. nih.govrsc.orgrsc.org For example, in the gas phase, the thione form is the predominant species. nih.gov This stability of the thione tautomer is believed to be crucial for the antithyroid activity of related compounds, as it prevents spontaneous oxidation. ias.ac.in

Experimental investigations using synchrotron-based core-level photoemission spectroscopy and vapor-phase infrared spectroscopy have corroborated these theoretical findings, showing that 2-thiouracil and its methylated derivatives exist primarily in the oxo-thione form. rsc.orgnih.gov While the thione form dominates in neutral and acidic media, the equilibrium can be shifted toward the thiol form in alkaline solutions through deprotonation. jocpr.com

The table below summarizes the calculated relative stabilities for tautomers of the closely related 2-methylthiouracil, illustrating the energetic preference for the thione form.

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Tautomer (2) (R2=Me; R3=H) | AM1 | 0.00 (Reference) | rsc.org |

| Tautomer (4) (R2=Me; R4=H) | AM1 | +2.95 | rsc.org |

| Tautomer (2) (R2=Me; R3=H) | 3-21G | 0.00 (Reference) | rsc.org |

| Tautomer (4) (R2=Me; R4=H) | 3-21G | +3.96 | rsc.org |

| Tautomer (2) (R2=Me; R3=H) | 6-31G | 0.00 (Reference) | rsc.org |

| Tautomer (4) (R2=Me; R4=H) | 6-31G | +1.64 | rsc.org |

Mechanistic Investigations of Chemical Transformations

Mechanistic studies provide insight into the pathways by which 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- undergoes chemical change. The synthesis of the related 6-methylthiouracil derivatives has been investigated, and a new mechanism has been proposed for its formation from 2,2,6-trimethyl-4H-1,3-dioxin-4-one and thiourea compounds. researchgate.net This reaction proceeds via an acetylketene intermediate, which then undergoes a cycloaddition with the thiourea derivative, a process that can be effectively catalyzed by Lewis acids. researchgate.net

The thione-thiol tautomerization itself represents a key transformation pathway. The mechanism involves an intramolecular proton transfer between the nitrogen and sulfur atoms. nih.gov Computational studies have been employed to map the potential energy surface for this proton transfer, calculating the transition state structures and energy barriers involved in the isomerization. nih.govresearchgate.net

Furthermore, the reactivity of the pyrimidine ring can involve complex mechanistic processes, including nucleophilic and electrophilic substitution, isomerization, and even diazine ring cleavage under certain acidic conditions. researchgate.net While detailed mechanisms for every transformation of the title compound are not fully elucidated in all cases, the available research points to a rich and complex reaction chemistry governed by the interplay of the thione group and the heterocyclic ring.

Kinetic and Thermodynamic Studies of Reaction Pathways

The kinetics and thermodynamics of reactions involving 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- and its analogues are crucial for understanding the feasibility and rates of its transformations.

Thermodynamic Studies: Thermodynamic data for the thione-thiol tautomeric equilibrium have been a primary focus of research. As established through computational chemistry, the thione tautomer is thermodynamically more stable than the thiol tautomer. rsc.orgrsc.org The energy difference between the tautomers of 2-methylthiouracil has been calculated to be between 1.64 and 3.96 kcal/mol, depending on the level of theory used. rsc.org These values represent the Gibbs free energy difference (or heat of formation difference) for the isomerization process under specific conditions (e.g., in the gas phase). Thermodynamic parameters for the tautomerism of 2-thiouracil have also been derived from experimental data obtained via core-level photoemission spectra. nih.gov

Kinetic Studies: Kinetic studies focus on the energy barriers of reaction pathways. For the intramolecular thione-thiol proton transfer, theoretical calculations have been performed to determine the activation energy barriers. nih.gov These barriers provide insight into the rate at which the tautomeric equilibrium is established. For related sulfur-containing heterocyclic systems, energy barriers for isomerization and fragmentation reactions have been extensively mapped. For example, the ring-closure of a thione S-methylide to form thiirane (B1199164) has a specific activation energy, indicating the kinetic feasibility of the reaction. researchgate.net

The table below presents thermodynamic data related to the stability of different tautomers.

| Compound/System | Parameter | Value (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| 2-Methylthiouracil | ΔE (Tautomer 4 vs. Tautomer 2) | +1.64 | 6-31G** | rsc.org |

| 2-Methylthiouracil | ΔE (Tautomer 4 vs. Tautomer 2) | +2.95 | AM1 | rsc.org |

| 2-Methylthiouracil | ΔE (Tautomer 4 vs. Tautomer 2) | +3.96 | 3-21G* | rsc.org |

| Thione-thiol tautomerism | Energy Barriers | Calculated | B3LYP/6-31G(d,p) | nih.gov |

Iv. Advanced Structural Elucidation and Conformational Analysis of 1h,3h Pyrimidine 4 One 2 Thione, 3 Methyl

Crystallographic Investigations (e.g., Single-Crystal X-ray Diffraction)

While a specific crystallographic study for the 3-methyl- isomer was not found, extensive research on closely related pyrimidine (B1678525) thiones, such as 6-methyl-2-thiouracil and 6-propyl-2-thiouracil, provides significant insight. For instance, the crystal structure of 6-methyl-2-thiouracil has been deposited in the Cambridge Structural Database, indicating its detailed solid-state architecture is known. nih.gov Studies on similar compounds, like 4,4,6-Trimethyl-1-(3-methyl-phen-yl)-3,4-dihydro-pyrimidine-2(1H)-thione, reveal that these molecules often form cyclic dimers in the crystal lattice through intermolecular hydrogen bonds. ipb.pt

In a typical crystallographic analysis of a pyrimidine thione, the data would reveal a nearly planar pyrimidine ring. The substitution of an oxygen atom at the C2 position with a larger sulfur atom significantly lengthens this exocyclic bond (C=S bond length is ~1.65 Å compared to ~1.23 Å for a C=O bond). nih.gov This substitution also induces minor adjustments in the adjacent bond lengths and angles within the ring. nih.govresearchgate.net The analysis would further detail the crystal system, space group, and unit cell dimensions, which are crucial for understanding the packing efficiency and symmetry of the crystalline solid. rsc.org

Table 1: Representative Crystallographic Data for a Related Pyrimidine Thione Derivative This table presents typical data obtained from single-crystal X-ray diffraction analysis of a related heterocyclic compound to illustrate the type of information generated. Specific values for 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- would require dedicated experimental analysis.

| Parameter | Example Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.501 |

| β (°) | 98.618 |

| γ (°) | 103.818 |

| Volume (ų) | 900.07 |

Data adapted from a study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. scispace.com

Vibrational Spectroscopy for Molecular Structure and Bonding (e.g., Advanced IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, which are specific to its structure and the nature of its chemical bonds. nih.govcardiff.ac.uk These experimental spectra are often paired with quantum chemical calculations, such as Density Functional Theory (DFT), to achieve a precise assignment of the observed vibrational bands. researchgate.netscispace.comnih.gov

For 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl-, the vibrational spectrum is characterized by several key features. The N-H stretching vibrations are typically observed in the 3100-3400 cm⁻¹ region. The C=O stretching vibration gives rise to a strong absorption band, usually around 1650-1700 cm⁻¹. The C=S (thione) stretching mode is more complex and often coupled with other vibrations, appearing at lower frequencies, typically in the 1100-1250 cm⁻¹ range. In-plane and out-of-plane bending modes of the C-H and N-H groups, as well as various ring stretching and deformation modes, populate the fingerprint region below 1600 cm⁻¹. nih.govias.ac.in

A study on the parent compound, 2-thiouracil (B1096), showed that substitution of oxygen with sulfur at the C2 position significantly influences the vibrational modes compared to uracil (B121893). researchgate.netias.ac.in Computational studies using DFT methods are invaluable for accurately predicting these frequencies and resolving ambiguities in experimental assignments. researchgate.netnih.govmdpi.com For instance, DFT calculations can help distinguish between the C=O and C=S stretching modes and assign the various ring vibrations based on the calculated potential energy distribution (PED). scispace.com

Table 2: Key Vibrational Frequencies and Assignments for Thiouracil Derivatives This table provides representative assignments based on experimental and computational studies of 2-thiouracil and related compounds. researchgate.netias.ac.innih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | ~3100 - 3250 | N1-H and N3-H stretching |

| ν(C=O) | ~1660 - 1700 | C4=O carbonyl stretching |

| Ring Stretching | ~1600 - 1640 | C=C and C=N ring vibrations |

| δ(N-H) | ~1400 - 1500 | N-H in-plane bending |

| ν(C=S) | ~1150 - 1250 | C2=S thione stretching (often coupled) |

| Ring Breathing | ~750 - 800 | Symmetric ring stretching/deformation |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Electronic Structure (e.g., 2D NMR, Computational NMR Prediction)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of organic molecules in solution. ipb.pt While 1D ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, advanced 2D NMR techniques are necessary for unambiguous signal assignment and detailed conformational analysis. ipb.ptlibretexts.org

For 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl-, the ¹H NMR spectrum is expected to show distinct signals for the N1-H proton (typically a broad singlet at high chemical shift, >11 ppm), the C5-H and C6-H olefinic protons, and the N3-methyl protons (a singlet around 3.0-3.5 ppm). The ¹³C NMR spectrum would show signals for the C4 carbonyl carbon (~160-165 ppm), the C2 thione carbon (~175-180 ppm), the olefinic carbons, and the methyl carbon. cdnsciencepub.comchemijournal.commdpi.com

A study on various methylated uracil and thiouracil derivatives demonstrated that ¹³C chemical shifts are highly characteristic of the site of methylation. cdnsciencepub.com Specifically, methylation at the N3 position is known to cause a shielding (upfield shift) effect on the C6 carbon. cdnsciencepub.com

To confirm these assignments, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy) identifies scalar-coupled protons, such as the coupling between C5-H and C6-H. libretexts.orgmdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different parts of the molecule. For example, an HMBC experiment would show a correlation between the N3-methyl protons and the C2 and C4 carbons, confirming the position of the methyl group. mdpi.comresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-methyl-2-thiouracil in DMSO-d₆ Predicted values are based on data from closely related structures like 6-methyl-2-thiouracil and general substituent effects. cdnsciencepub.commdpi.comchemicalbook.compreprints.org

| Atom | Technique | Predicted Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| N1-H | ¹H NMR | ~12.3 | C2, C6 |

| C5-H | ¹H NMR | ~5.8 | C4, C6 |

| C6-H | ¹H NMR | ~7.6 | C2, C4, C5 |

| N3-CH₃ | ¹H NMR | ~3.3 | C2, C4 |

| C2 | ¹³C NMR | ~176 | - |

| C4 | ¹³C NMR | ~162 | - |

| C5 | ¹³C NMR | ~105 | - |

| C6 | ¹³C NMR | ~140 | - |

| N3-CH₃ | ¹³C NMR | ~28 | - |

Electronic Structure Analysis and Molecular Orbitals (e.g., HOMO-LUMO)

The electronic properties of a molecule are governed by the distribution of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govaimspress.com The energy and spatial distribution of these orbitals are typically investigated using DFT calculations and provide insight into the molecule's reactivity, stability, and electronic transitions. nih.govcapes.gov.br

HOMO represents the orbital from which an electron is most easily donated. Its energy level is related to the ionization potential.

LUMO represents the orbital to which an electron is most easily accepted. Its energy level is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates the molecule is more polarizable and reactive. nih.govntu.edu.iq

For 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl-, the HOMO is expected to have significant contributions from the electron-rich sulfur atom and the π-system of the pyrimidine ring. The LUMO is likely to be a π* anti-bonding orbital distributed over the pyrimidine ring, particularly around the electron-deficient C=O and C=S moieties. This distribution indicates that the molecule can act as both an electron donor (via the sulfur and π-system) and an acceptor (at the carbonyl and thione groups), making it susceptible to both electrophilic and nucleophilic attack at different sites. DFT calculations for related quinoline-thiouracil hybrids confirm these general principles. nih.gov

Table 4: Representative Calculated Electronic Properties for a Thiouracil Derivative This table illustrates typical quantum chemical parameters derived from DFT calculations. Values are representative and would need to be specifically calculated for 3-methyl-2-thiouracil. researchgate.net

| Parameter | Example Calculated Value (eV) | Interpretation |

|---|---|---|

| E(HOMO) | -7.047 | Energy of the highest occupied molecular orbital |

| E(LUMO) | -0.516 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 6.531 | Indicates chemical stability and reactivity |

| Chemical Hardness (η) | 3.265 | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.781 | Global measure of electron-attracting power |

Intermolecular Interaction Modeling (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture and solid-state properties of 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- are dictated by non-covalent intermolecular interactions, primarily hydrogen bonding and π-π stacking. rsc.orgnih.gov

Hydrogen Bonding: The molecule possesses one hydrogen bond donor (the N1-H group) and two potential hydrogen bond acceptors (the C4=O oxygen and the C2=S sulfur). This allows for the formation of robust hydrogen-bonded networks. Studies on related thiouracils show that both N-H···O and N-H···S hydrogen bonds are common. rsc.org A frequent and stable motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of N-H···S hydrogen bonds, creating an R²₂(8) graph set ring. ipb.pt The N-H···O interaction, being generally stronger, often connects these primary dimers into more extended one- or two-dimensional chains and sheets. nih.gov

V. Theoretical and Computational Chemistry of 1h,3h Pyrimidine 4 One 2 Thione, 3 Methyl

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to the theoretical study of 3-methyl-2-thiouracil. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to determine the molecule's optimized geometry, electronic structure, and energetic properties.

DFT, particularly with the B3LYP functional, is a common choice for studying pyrimidine (B1678525) derivatives due to its balance of computational cost and accuracy. ijcce.ac.irnih.govmdpi.comsemanticscholar.org These calculations can predict bond lengths, bond angles, and dihedral angles with high precision, often showing excellent agreement with experimental data from X-ray diffraction. mdpi.com For the parent molecule, 2-thiouracil (B1096), DFT calculations at the B3LYP/6-31G(d,p) level have been used to meticulously analyze its structure. researchgate.net

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and the more sophisticated Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), are utilized for more complex problems, like studying excited states and photochemical pathways. nih.govnih.gov These methods are essential for understanding the photophysical properties of thiouracils, which are known for their potential as photosensitizers. nih.govrsc.org Calculations reveal that thio-substitution significantly increases the polarizability of the nucleobase compared to uracil (B121893). researchgate.net

Below is a representative table of optimized geometrical parameters for a thiouracil ring, illustrating the type of data obtained from DFT calculations.

| Parameter | Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| N1-C2 Bond Length | 1.381 | B3LYP/6-31G(d,p) |

| C2-S Bond Length | 1.675 | B3LYP/6-31G(d,p) |

| C2-N3 Bond Length | 1.385 | B3LYP/6-31G(d,p) |

| N3-C4 Bond Length | 1.398 | B3LYP/6-31G(d,p) |

| C4-O Bond Length | 1.231 | B3LYP/6-31G(d,p) |

| C4-C5 Bond Length | 1.442 | B3LYP/6-31G(d,p) |

| C5-C6 Bond Length | 1.357 | B3LYP/6-31G(d,p) |

| C6-N1 Bond Length | 1.382 | B3LYP/6-31G(d,p) |

| N1-C2-N3 Angle | 114.5 | B3LYP/6-31G(d,p) |

| C2-N3-C4 Angle | 125.8 | B3LYP/6-31G(d,p) |

Note: Data presented is based on calculations for the parent 2-thiouracil molecule as a representative example. researchgate.net

Molecular Dynamics Simulations and Conformational Searching

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of 3-methyl-2-thiouracil over time. These simulations can reveal how the molecule moves, vibrates, and interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov By simulating the molecule in a condensed phase, researchers can gain insights into its conformational flexibility and the stability of different conformers. researchgate.net

For pyrimidine derivatives, MD simulations have been instrumental in investigating the stability of ligand-protein complexes, providing a dynamic picture of the binding interactions. nih.gov Ab initio molecular dynamics (AIMD), which uses quantum mechanical forces, can be used to explore reaction dynamics and complex potential energy surfaces without pre-defined reaction coordinates. escholarship.org This approach is particularly useful for studying photochemical relaxation processes, where the molecule navigates through various excited states and potential conical intersections. researchgate.net

Conformational searching algorithms are often used in conjunction with quantum chemical calculations to identify the most stable low-energy structures of the molecule. This is crucial for flexible molecules, although the pyrimidine ring itself is relatively rigid. The orientation of substituents and potential tautomeric forms can be systematically explored to locate the global energy minimum.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry provides a powerful framework for predicting the chemical reactivity and potential reaction pathways of 3-methyl-2-thiouracil. escholarship.org Frontier Molecular Orbital (FMO) theory is a key tool in this context. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to predict sites susceptible to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. tandfonline.com

Reactivity descriptors derived from DFT, such as the electrophilicity index, can quantify the molecule's ability to accept electrons, which is relevant for its biological activity. tandfonline.com Computational methods are also used to map out the entire potential energy surface for a chemical reaction. By locating transition state structures and calculating activation energy barriers, chemists can predict the most likely reaction mechanisms. escholarship.org This has been applied to study complex processes like photochemical deactivation pathways in thiouracils, where the molecule relaxes from an excited state back to the ground state through a series of steps involving different electronic states (singlets and triplets). nih.govrsc.org

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; site of electrophilic attack |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; site of nucleophilic attack |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of chemical reactivity and stability |

| Electrophilicity Index (ω) | Global reactivity index measuring stabilization energy upon electron acceptance | Predicts electrophilic nature of the molecule |

Spectroscopic Property Prediction and Correlation with Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties. Theoretical calculations of vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra are routinely performed for pyrimidine derivatives. researchgate.nettandfonline.comscielo.org.mx

The correlation between calculated and experimental spectra is often excellent, allowing for definitive assignment of spectral bands. researchgate.net For instance, DFT calculations can produce a theoretical vibrational spectrum where each peak corresponds to a specific motion of the atoms (e.g., C=O stretch, N-H bend). By comparing this to the experimental FT-IR or Raman spectrum, each observed band can be confidently assigned. tandfonline.com Discrepancies between gas-phase calculations and condensed-phase experiments can also provide insight into intermolecular interactions, such as hydrogen bonding. researchgate.net

For electronic spectra, Time-Dependent DFT (TD-DFT) or more advanced methods like CASPT2 are used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. tandfonline.compolimi.it This is crucial for understanding the photochemistry of thiouracils, as it helps identify the specific excited states populated upon light absorption. researchgate.net

The table below shows a comparison of calculated and experimental vibrational frequencies for 2-thiouracil, demonstrating the accuracy of computational predictions.

| Vibrational Mode Assignment | Experimental Frequency (cm-1, Solid State) researchgate.net | Calculated Frequency (cm-1, B3LYP) researchgate.net |

|---|---|---|

| N-H Stretching | 3165, 3085 | 3496, 3454 |

| C=O Stretching | 1680 | 1723 |

| Ring Stretching | 1635 | 1644 |

| Ring Stretching + C=S | 1225 | 1222 |

| C=S Stretching | 1150 | 1165 |

Note: Calculated frequencies are typically scaled to better match experimental values. The discrepancy in N-H stretching is largely due to strong intermolecular hydrogen bonding in the solid state, which is not present in the gas-phase calculation of the monomer. researchgate.net

Charge Distribution and Electrostatic Potential Mapping

Understanding the distribution of electrons within the 3-methyl-2-thiouracil molecule is key to predicting its interactions. Computational methods provide several ways to analyze this, including population analysis (e.g., Mulliken, NBO) and the visualization of the Molecular Electrostatic Potential (MEP). nih.govscielo.org.mx

Natural Bond Orbital (NBO) analysis provides insights into charge distribution and delocalization effects from hyperconjugation. tandfonline.com Calculations for 2-thiouracil show that the negative charge on the sulfur atom is significantly lower than on the oxygen atom in uracil, and thio-substitution leads to an increase in negative charge on the adjacent nitrogen atoms. nih.gov

The MEP map is a particularly intuitive tool that visualizes the electrostatic potential on the electron density surface of the molecule. researchgate.netresearchgate.net It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For 3-methyl-2-thiouracil, MEP maps consistently show regions of strong negative potential around the carbonyl oxygen (C4=O) and the thiocarbonyl sulfur (C2=S), identifying them as likely sites for electrophilic attack or hydrogen bond acceptance. tandfonline.com Regions of positive potential are typically found around the N-H protons, indicating their role as hydrogen bond donors. This information is invaluable for predicting non-covalent interactions, such as those in a protein binding site or in the crystal lattice. chemrxiv.orgscispace.com

Vi. Coordination Chemistry and Supramolecular Assemblies of 1h,3h Pyrimidine 4 One 2 Thione, 3 Methyl

Metal Complex Formation and Ligand Binding Modes

1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- possesses several potential coordination sites, including the two nitrogen atoms of the pyrimidine (B1678525) ring, the exocyclic sulfur atom, and the carbonyl oxygen atom. This allows the molecule to act as a versatile ligand, capable of binding to metal ions in various modes. The specific coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Monodentate Coordination: The simplest binding mode is monodentate, where the ligand coordinates to a metal center through a single donor atom. For thiouracil derivatives, this commonly occurs through the exocyclic sulfur atom (S2), which is a soft donor and preferentially binds to soft metal ions. Coordination can also occur through the carbonyl oxygen atom (O4), a hard donor, which tends to bind with hard metal ions. In some cases, one of the ring nitrogen atoms can also be involved in monodentate coordination. preprints.org

Bidentate Coordination: 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- can also act as a bidentate ligand, forming a chelate ring with the metal ion. Several bidentate coordination modes are possible:

N,S-Coordination: The ligand can coordinate through one of the nitrogen atoms and the exocyclic sulfur atom.

N,O-Coordination: Coordination can occur through a nitrogen atom and the carbonyl oxygen atom.

O,S-Coordination: The ligand can also bind through the carbonyl oxygen and the exocyclic sulfur atoms.

For instance, in some palladium(II) complexes, it has been suggested that one ligand molecule coordinates via the N1 and S2 atoms, while another coordinates through the N3 and O4 atoms. mdpi.com

Bridging Ligand: In polynuclear complexes, the ligand can act as a bridging ligand, connecting two or more metal centers. This can be achieved through various combinations of its donor atoms.

The coordination versatility of 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- is summarized in the table below:

| Coordination Mode | Donor Atoms Involved | Description |

| Monodentate | S2 or O4 | The ligand binds to a single metal center through either the sulfur or the oxygen atom. |

| Bidentate (Chelating) | N1, S2 | The ligand forms a chelate ring with the metal ion through a nitrogen and the sulfur atom. |

| N3, O4 | The ligand forms a chelate ring with the metal ion through a nitrogen and the oxygen atom. | |

| Bridging | Various combinations | The ligand links two or more metal centers, contributing to the formation of polynuclear complexes. |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- typically involves the reaction of a metal salt with the ligand in a suitable solvent. The reaction conditions, such as temperature, pH, and stoichiometry, are crucial in determining the final product.

A common synthetic route involves dissolving the ligand in a solvent like dimethyl sulfoxide (B87167) (DMSO) and mixing it with an aqueous solution of a metal salt, often in the presence of a base like sodium hydroxide (B78521) to facilitate deprotonation of the ligand. For example, copper(II) and palladium(II) complexes of 6-methyl-2-thiouracil (a closely related isomer) have been synthesized by mixing aqueous solutions of the metal salts with the ligand dissolved in DMSO and an aqueous solution of NaOH in a 1:4:2 metal-to-ligand-to-base molar ratio. mdpi.com

The characterization of the resulting metal complexes is carried out using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Provides information about the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=O, C=S, and N-H groups upon complexation.

UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions in the complexes and can provide insights into the geometry of the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can help identify the binding sites.

Mass Spectrometry: Helps in determining the molecular weight and fragmentation pattern of the complexes.

Elemental Analysis: Provides the elemental composition of the synthesized complexes, which is crucial for confirming their stoichiometry.

A summary of a typical synthesis and characterization process is presented in the table below:

| Step | Description |

| Synthesis | |

| Reactants | Metal salt (e.g., Cu(CH₃COO)₂·H₂O, Pd(NO₃)₂·H₂O) and 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- |

| Solvent | Typically a mixture of water and a solvent in which the ligand is soluble, such as DMSO. |

| Conditions | Often carried out in the presence of a base (e.g., NaOH) to deprotonate the ligand. The reaction mixture is stirred for a specific period at a controlled temperature. |

| Characterization | |

| Infrared Spectroscopy | To identify the coordination sites by observing shifts in the vibrational bands of the ligand. |

| UV-Visible Spectroscopy | To study the electronic transitions and geometry of the complex. |

| NMR Spectroscopy | To determine the structure in solution and identify binding sites. |

| Elemental Analysis | To confirm the empirical formula of the complex. |

Applications in Homogeneous and Heterogeneous Catalysis

While metal complexes are widely used as catalysts in both homogeneous and heterogeneous systems, the catalytic applications of complexes specifically derived from 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- are not extensively reported in the scientific literature. However, related metal complexes with other thiouracil derivatives have shown catalytic potential. For instance, some copper complexes have been investigated for their activity in aerobic oxidation reactions, and iron complexes have been tested in electrocatalytic proton reduction. cnr.it

The potential for catalytic activity in complexes of 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- stems from the ability of the coordinated metal ion to exist in multiple oxidation states and to coordinate with substrate molecules. The ligand itself can influence the catalytic activity by modifying the electronic and steric properties of the metal center.

Potential areas where these complexes could be investigated for catalytic activity include:

Oxidation reactions: The metal center could act as a redox catalyst.

Reduction reactions: For example, in electrocatalytic hydrogen production. cnr.it

Coupling reactions: Such as C-C or C-N bond formation.

Further research is needed to explore and establish the catalytic potential of metal complexes of 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl-.

Supramolecular Architectures and Self-Assembly Processes

The structure of 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- contains hydrogen bond donors (N-H) and acceptors (C=O and C=S), which enable it to participate in self-assembly processes to form well-ordered supramolecular architectures. These non-covalent interactions, particularly hydrogen bonds, play a crucial role in determining the crystal packing of the molecule.

In the solid state, thiouracil derivatives often form intricate networks of hydrogen bonds. Common hydrogen bonding motifs include:

Dimers: Molecules can form dimeric structures through pairs of N-H···O or N-H···S hydrogen bonds. The R²₂(8) graph set notation is often used to describe these cyclic hydrogen-bonded motifs. nih.gov

Chains and Tapes: Dimers or individual molecules can further assemble into one-dimensional chains or tapes through additional hydrogen bonding interactions. nih.gov

Sheets and 3D Networks: These one-dimensional structures can then be linked together to form two-dimensional sheets or three-dimensional networks through weaker interactions such as C-H···O or C-H···S bonds, as well as π-π stacking interactions between the pyrimidine rings. nih.gov

The substitution of a methyl group at the N3 position in 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- influences the hydrogen bonding patterns compared to unsubstituted 2-thiouracil (B1096), as it removes one of the N-H donors. However, the remaining N1-H group is still available for hydrogen bonding. The supramolecular assembly of these molecules is of interest for crystal engineering and the design of new materials with specific properties.

| Supramolecular Motif | Driving Interactions | Resulting Architecture |

| Dimer | N-H···O, N-H···S hydrogen bonds | Paired molecular units |

| Chain/Tape | Inter-dimer or inter-molecular hydrogen bonds | One-dimensional assemblies |

| Sheet/3D Network | C-H···O, C-H···S, π-π stacking | Two or three-dimensional structures |

Host-Guest Chemistry and Complexation Behavior

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule with a cavity and a smaller 'guest' molecule that fits within it. These interactions are driven by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

While there is limited specific research on 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- as a host or guest, its functional groups suggest potential for such interactions. For instance, thiouracil derivatives have been shown to form host-guest complexes. In one study, steroid-pyrimidine conjugates containing a 2-thiouracil moiety were synthesized, and computational analysis indicated their potential to form stable host-guest complexes, likely due to the possibility of forming intramolecular interactions that create a binding pocket. mdpi.com

The pyrimidine ring can participate in π-stacking interactions with aromatic guests, while the hydrogen bonding groups can interact with complementary functional groups on a host or guest molecule. The formation of such complexes can lead to changes in the physicochemical properties of the guest molecule, such as its solubility or stability. This has potential applications in areas like drug delivery, where a host molecule could encapsulate a drug molecule like 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- to improve its bioavailability. nih.gov The principles of host-guest chemistry suggest that macrocyclic hosts like cyclodextrins or calixarenes could potentially encapsulate 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl-. nih.gov

Vii. Applications in Materials Science and Advanced Analytical Chemistry

Development of Novel Optical Materials and Chromophores

The distinct electronic structure of 1H,3H-pyrimidine-4-one-2-thione, 3-methyl-, owing to its conjugated system and the presence of sulfur and nitrogen heteroatoms, imparts it with interesting optical properties, making it a valuable chromophore. The thione group (C=S) in particular plays a crucial role in its electronic transitions.

Detailed research has shown that 6-methyl-2-thiouracil can serve as a ligand in the synthesis of luminescent materials. researchgate.net For instance, it has been utilized in the creation of luminescent gold(I) thiouracilate complexes, which are of interest for their potential as emissive materials in various optical and electronic applications. researchgate.net The coordination of the thiouracil derivative to the metal center can significantly influence the photophysical properties of the resulting complex, leading to the development of materials with tailored light-emitting characteristics.

Furthermore, the study of thionated nucleobases, a class to which 6-methyl-2-thiouracil belongs, has revealed their potential as photosensitizers. mdpi.com Photosensitizers are molecules that can be excited by light and then transfer this energy to other molecules, often generating reactive oxygen species. While specific studies on the photosensitizing properties of 3-methyl-2-thiouracil are not as extensive as for other thionucleobases like 4-thiouracil, the fundamental chromophoric nature of the thiouracil core suggests its potential in this area. acs.org The vibrational spectra of 6-methyl-2-thiouracil have been analyzed in detail, providing insights into its structural and electronic properties that are fundamental to understanding its behavior as a chromophore. mdpi.com

Sensor Technologies and Chemo-/Biosensor Development

The electrochemical activity of 1H,3H-pyrimidine-4-one-2-thione, 3-methyl- has been effectively harnessed for the development of sensitive and selective analytical sensors. Miniaturized electrochemical sensors, including voltammetric and amperometric sensors, have been successfully developed for the determination of 6-methyl-2-thiouracil (MTU) in various samples, such as meat. sielc.comresearchgate.net

These sensors typically utilize screen-printed carbon electrodes which offer advantages like disposability, low cost, and the requirement for small sample volumes. sielc.comsigmaaldrich.com In one such study, a multivariate approach was employed to optimize both the extraction of MTU from meat samples and its subsequent electrochemical detection. sielc.com The sensor demonstrated a linear response to MTU over a specific concentration range and achieved a low limit of detection, showcasing its suitability for food analysis and regulatory monitoring. sielc.comresearchgate.net The analytical performance of these electrochemical sensors has been found to be comparable to traditional methods like UV-Vis spectrophotometry, but with added benefits of speed and portability. sielc.com

Table 1: Performance Characteristics of an Electrochemical Sensor for 6-Methyl-2-thiouracil (MTU) Detection

| Parameter | Value | Reference |

|---|---|---|

| Working Potential | 1.55 V (vs. Ag pseudo-reference electrode) | sielc.com |

| Linear Range | 0 to 20 µg L⁻¹ | sielc.comresearchgate.net |

| Limit of Detection (LOD) | 0.13 µg L⁻¹ | sielc.comresearchgate.net |

| Recovery in Spiked Meat Samples | 85% to 95% | sielc.comresearchgate.net |

| Coefficient of Variation | <30% | sielc.comresearchgate.net |

Polymer Chemistry and Monomer Derivatization

While 1H,3H-pyrimidine-4-one-2-thione, 3-methyl- is a versatile molecule for various chemical modifications, its application as a monomer in polymer chemistry or for extensive polymer derivatization is not well-documented in the available scientific literature. Research has focused on the derivatization of this compound to synthesize discrete molecules with specific biological activities, such as Schiff bases or potential anti-HIV agents, rather than for the creation of polymeric materials. iosrjournals.orgaesj.net The synthesis of such derivatives typically involves reactions at the nitrogen or sulfur atoms of the pyrimidine (B1678525) ring. aesj.net However, these derivatizations have not been reported to be extended to form long-chain polymers.

Analytical Reagents for Complexation and Detection

The ability of 1H,3H-pyrimidine-4-one-2-thione, 3-methyl- to form stable complexes with various metal ions makes it a valuable analytical reagent for their complexation and subsequent detection. The sulfur and nitrogen atoms in the thiouracil ring act as effective coordination sites for metal ions.

Research has detailed the synthesis and characterization of new metal complexes of 6-methyl-2-thiouracil with copper(II) and palladium(II). mdpi.comtcichemicals.comnih.gov These complexation reactions are often carried out in a solution of dimethyl sulfoxide (B87167) (DMSO) and water, with the metal-to-ligand ratio influencing the structure of the resulting complex. tcichemicals.comnih.gov The formation of these complexes can be monitored and characterized using various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy. mdpi.comtcichemicals.comnih.gov The distinct spectral changes upon complexation can be used for the quantitative determination of the metal ions. For example, the formation of colored complexes can be the basis for spectrophotometric detection methods. The synthesis of Ru(II) complexes with 6-methyl-2-thiouracil has also been reported. mdpi.com

Table 2: Metal Complexation of 6-Methyl-2-thiouracil (L1)